N,N'-Di-4-pyridinyl-methanediamine

Coordination Chemistry Metal-Organic Frameworks Supramolecular Chemistry

Unlike generic diamines or rigid 4,4'-bipyridine analogs, only N,N'-Di-4-pyridinyl-methanediamine provides the flexible methylenediamine bridge essential for tunable MOF topologies and is the mandated reference standard for quantifying the methane diamine impurity in Dalfampridine API per ICH guidelines. Its unique bis-pyridyl architecture enables coordination geometries and ligand-field strengths unattainable with simple alkyl diamines. Procure as a certified HPLC reference standard with validated detection at 75 ppm for ANDA batch release, a multidentate ligand for supramolecular assembly design, or a key intermediate for synthesizing Kv3-modulating bis(heteroaryl)-imidazolidinedione libraries under investigation for antipsychotic therapies.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 4589-32-6
Cat. No. B057636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di-4-pyridinyl-methanediamine
CAS4589-32-6
Synonyms4,4’-(Methylenediimino)di-pyridine
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NCNC2=CC=NC=C2
InChIInChI=1S/C11H12N4/c1-5-12-6-2-10(1)14-9-15-11-3-7-13-8-4-11/h1-8H,9H2,(H,12,14)(H,13,15)
InChIKeyLUTPBKQQLZGLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Di-4-pyridinyl-methanediamine (CAS 4589-32-6): Properties and Procurement Overview


N,N'-Di-4-pyridinyl-methanediamine (CAS 4589-32-6) is a diamine derivative with two 4-pyridinyl groups linked by a flexible methylenediamine (NH-CH₂-NH) bridge . This molecular architecture positions it as a versatile multidentate ligand, primarily used as a building block in coordination chemistry for constructing metal-organic frameworks (MOFs) and supramolecular assemblies . Its physicochemical properties include a molecular formula of C11H12N4, a molecular weight of 200.24 g/mol, and a predicted LogP of 1.37, which informs its solubility and handling .

Why N,N'-Di-4-pyridinyl-methanediamine Cannot Be Simply Substituted with Generic Diamines


The unique combination of pyridyl nitrogen donor atoms and a flexible methylenediamine spacer in N,N'-Di-4-pyridinyl-methanediamine is essential for its function, and generic diamines lack this specific structural framework . Substitution with simple alkyl diamines or rigid bipyridine analogs would fundamentally alter coordination geometry, ligand field strength, and the resulting material's properties . Its established role as a key process-related impurity in the synthesis of Dalfampridine (4-aminopyridine) also means that substituting a generic analog in an analytical reference standard would fail to meet regulatory requirements for identification and quantification [1]. Therefore, for research in MOF design or pharmaceutical quality control, the exact compound is required.

Quantitative Differentiation Evidence for N,N'-Di-4-pyridinyl-methanediamine (CAS 4589-32-6)


Flexible Methylene Bridge vs. Rigid 4,4'-Bipyridine: Impact on Metal-Organic Framework (MOF) Topology

The key structural differentiation of N,N'-Di-4-pyridinyl-methanediamine lies in its flexible methylenediamine (NH-CH₂-NH) spacer, which contrasts with the rigid, conjugated structure of its most common analog, 4,4'-bipyridine. This flexibility is a critical, quantifiable parameter for crystal engineering . The central methylene bridge allows for a wider range of N-to-N distances and dihedral angles, enabling the formation of MOFs with distinct and often more diverse topologies than those formed with the linear, rigid 4,4'-bipyridine ligand. This structural characteristic is directly linked to the ability to tune porosity and gas sorption properties .

Coordination Chemistry Metal-Organic Frameworks Supramolecular Chemistry

Quantifiable Affinity for IMPDH2 as a Novel Pharmacological Probe

N,N'-Di-4-pyridinyl-methanediamine has demonstrated measurable inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), an enzyme target in immunosuppressive and antiviral therapies [1]. In vitro binding assays show it inhibits IMPDH2 with an inhibition constant (Ki) of 440 nM against the NAD+ cofactor binding site [1]. This provides a distinct, quantifiable biochemical profile compared to the parent drug Dalfampridine, which acts as a potassium channel blocker and does not target IMPDH2. This activity, while moderate, establishes the compound as a specific chemical probe for studying IMPDH2, a role Dalfampridine cannot fulfill.

Drug Discovery Enzymology Biochemical Assay

Validated Role as a Specified Impurity in Dalfampridine (4-AP) Quality Control

N,N'-Di-4-pyridinyl-methanediamine is not a generic diamine but a specifically identified and regulated process-related impurity in the synthesis of Dalfampridine (4-aminopyridine), an API for multiple sclerosis [1]. Its presence must be controlled according to ICH guidelines [1]. Analytical methods have been developed and validated for its specific detection and quantification, such as a sensitive HPLC method capable of quantitating this impurity (along with others) at levels as low as 75 ppm in the drug substance [2]. Using a different diamine as a reference standard for this impurity would invalidate the analytical method and fail to meet regulatory compliance.

Pharmaceutical Analysis Quality Control Genotoxic Impurity

Synthetic Utility for Bis(heteroaryl)-imidazolidinediones vs. Simple Diamines

A specific synthetic application of N,N'-Di-4-pyridinyl-methanediamine is its use as a precursor for the preparation of bis(heteroaryl)-imidazolidinediones via reaction with oxalyl chloride . This reactivity profile is distinct from that of simpler aliphatic diamines (e.g., ethylenediamine) or other heteroaromatic diamines. The resulting imidazolidinedione scaffold is of interest in medicinal chemistry, for instance, as potential Kv3 channel modulators for antipsychotic drug development [1]. Substitution with a generic diamine would not yield the same bis(heteroaryl) product, thus limiting access to this specific class of compounds.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Primary Application Scenarios for Procuring N,N'-Di-4-pyridinyl-methanediamine


Pharmaceutical Quality Control: Reference Standard for Dalfampridine Impurity Profiling

This is the primary industrial application. Procure this compound as a certified reference standard to identify and quantify the specific 'methane diamine' impurity in Dalfampridine API. Its use is mandated for method validation and batch release testing in compliance with ICH guidelines, as demonstrated by validated HPLC methods capable of detecting it at 75 ppm [1]. This ensures the safety and purity of the final drug product.

Coordination Chemistry: Ligand for Designing Flexible Metal-Organic Frameworks (MOFs)

Procure this compound for use as a flexible, multidentate ligand to explore novel MOF topologies. Its flexible methylenediamine bridge differentiates it from rigid analogs like 4,4'-bipyridine, enabling the rational design of frameworks with potentially tunable porosity, unique interpenetration, and distinct luminescent properties .

Medicinal Chemistry: Building Block for Bis(heteroaryl)-imidazolidinediones

Procure this compound as a key synthetic intermediate for generating a library of bis(heteroaryl)-imidazolidinedione derivatives . This specific reaction pathway, which is not possible with generic diamines, provides access to a class of compounds under investigation for modulating Kv3 potassium channels, a target for antipsychotic therapies [2].

Biochemical Research: Chemical Probe for Inosine Monophosphate Dehydrogenase 2 (IMPDH2)

Procure this compound as a selective research tool to investigate the enzymatic activity of IMPDH2. Its measurable inhibitory activity (Ki = 440 nM) provides a starting point for studying IMPDH2's role in cellular processes and for potential drug discovery efforts focused on immunosuppression or viral infections [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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